Thermoelectric Figure of Merit zT: Cu2Te Optimized vs. Unoptimized Cu2Te vs. Cu2Se
The thermoelectric figure of merit zT of dicopper tellane is highly sensitive to processing methodology due to its high intrinsic carrier concentration from copper vacancies (~10²¹ cm⁻³) [1]. Using direct annealing without spark plasma sintering, carrier concentration was reduced toward optimal values, achieving a zT of 1.1 at 1000 K, which represents nearly 100% improvement over conventionally sintered Cu2Te [1]. In contrast, Cu2Se-based modules have demonstrated high zT values in similar temperature regimes, but the tellurium-containing analog Cu2Te offers distinct advantages in mechanical and thermal stability at elevated temperatures when alloyed with Sb2Te3, achieving a composite zT of ~0.6 at 600 K [2].
| Evidence Dimension | Thermoelectric figure of merit (zT) |
|---|---|
| Target Compound Data | zT = 1.1 at 1000 K (optimized direct annealing method); zT ≈ 0.6 at 600 K (Cu2Te-Sb2Te3 composite) |
| Comparator Or Baseline | Conventionally sintered Cu2Te (baseline, unoptimized); Cu2Se (class-level reference, high zT material) |
| Quantified Difference | Nearly 100% improvement in zT (from ~0.55 to 1.1) via processing optimization |
| Conditions | High-density Cu2Te samples prepared by direct annealing without sintering; temperature 1000 K |
Why This Matters
Procurement of Cu2Te with specifications aligned to the direct annealing protocol is essential for achieving competitive zT values for high-temperature waste heat recovery, distinguishing it from conventionally processed Cu2Te that exhibits substantially inferior performance.
- [1] He, Y. et al. (2015). High thermoelectric performance in copper telluride. NPG Asia Materials, 7, e210. View Source
- [2] Mukherjee, S. (2020). Development of Copper Telluride based Thermoelectric Materials Synthesis, Microstructure and Properties. Ph.D. Thesis, Indian Institute of Science. View Source
